molecular formula C10H18N4O4 B5025915 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide

2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide

Cat. No. B5025915
M. Wt: 258.27 g/mol
InChI Key: GTOSLOVUESOCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxy-N'1',N'4'-bis(1-methylethylidene)succinohydrazide, also known as DIBMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. DIBMS is a hydrazide derivative of succinic acid, and it possesses unique chemical properties that make it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of certain enzymes involved in tumor growth, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have a protective effect on the liver and kidneys, suggesting its potential use in the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide in laboratory experiments is its ease of synthesis. This compound can be synthesized using standard laboratory equipment and reagents, making it readily accessible to researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of this compound as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biomedical research.

Synthesis Methods

The synthesis of 2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide involves the reaction of succinic acid with isopropyl hydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with isopropylidene bromide to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.

Scientific Research Applications

2,3-dihydroxy-N'~1~,N'~4~-bis(1-methylethylidene)succinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2,3-dihydroxy-N,N'-bis(propan-2-ylideneamino)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-5(2)11-13-9(17)7(15)8(16)10(18)14-12-6(3)4/h7-8,15-16H,1-4H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOSLOVUESOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C(C(=O)NN=C(C)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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